2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide
Description
Properties
IUPAC Name |
2-chloro-4-(2,2-dimethylpropylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,3)7-15-8-4-5-9(11(14)16)10(13)6-8/h4-6,15H,7H2,1-3H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMABOGZTVOOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC(=C(C=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its unique molecular structure, which includes a chloro substituent and a bulky dimethylpropyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various tumor cell lines, and potential therapeutic applications.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClN2O |
| Molecular Weight | 232.74 g/mol |
| IUPAC Name | 2-Chloro-4-(2,2-dimethylpropylamino)benzamide |
| InChI Key | YHXQPSYEPKILSJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. Notably, similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes associated with tumor growth. The inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles that favor apoptosis and cell cycle arrest in cancer cells .
Cytotoxic Activity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant antiproliferative activity with IC50 values indicating its effectiveness:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | 1.30 |
| MDA-MB-231 (breast cancer) | 3.50 |
| A2780 (ovarian cancer) | 5.00 |
These results suggest that the compound exhibits selective toxicity towards certain tumor types while sparing normal cells .
Case Studies
- HepG2 Cell Line Study : In a study focusing on HepG2 cells, treatment with this compound resulted in a significant increase in apoptosis rates, with flow cytometry revealing an increase from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 μM). This study highlights the compound's potential as an anticancer agent through induction of programmed cell death .
- Combination Therapy : Another study explored the effects of combining this compound with established chemotherapeutics like taxol and camptothecin. The results indicated that low doses of this compound enhanced the anticancer efficacy of these drugs, suggesting a synergistic effect that could be beneficial in clinical settings .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide involves several key steps that enhance its yield and purity. The compound can be synthesized through a multi-step process that includes the chlorination of benzamide derivatives followed by amination. The methods employed often aim to improve reaction efficiency and reduce production costs while achieving high yields of over 90% .
Antidiabetic Potential
Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant antidiabetic properties. Research has shown that these compounds can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The structure-activity relationship (SAR) studies suggest that specific substituents on the benzene ring can enhance the inhibitory activity against these enzymes, making them promising candidates for managing type 2 diabetes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that certain benzamide derivatives can inhibit the growth of cancer cells by targeting dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. The incorporation of various functional groups has been shown to improve the selectivity and potency of these compounds against cancer cell lines . For instance, derivatives with halogen substitutions have displayed enhanced activity compared to their unsubstituted counterparts.
Antimicrobial Properties
In addition to its antidiabetic and anticancer activities, this compound exhibits antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-withdrawing groups on the aromatic ring has been linked to increased antimicrobial efficacy .
Potential as a KSP Modulator
The compound has been identified as a potential modulator of kinesin spindle protein (KSP), which plays a crucial role in mitotic spindle formation during cell division. This modulation could offer new avenues for developing cancer therapeutics that target cell division processes .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Comparison with Similar Compounds
2-Chloro-N-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}benzamide (C₁₆H₁₄ClN₃O₂)
- Key Differences: Replaces the 2,2-dimethylpropylamino group with a pyridine ring bearing a cyclopropane-carbonyl moiety.
- The cyclopropane group may increase metabolic stability due to its strained ring structure .
- Application: Not explicitly stated, but pyridine derivatives are often explored in kinase inhibitors or antimicrobial agents.
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide (C₂₇H₂₉ClN₂O₃)
- Key Differences : Incorporates a 4-methoxyphenyl group and a propyl chain, creating a branched, lipophilic structure.
- Synthesis : Synthesized via a multicomponent reaction involving 4-methoxybenzaldehyde, propylamine, and 4-chlorophenyl isocyanate, yielding a 65% purified product .
- Properties : Higher molecular weight (464.98 g/mol) and melting point (142.9–143.4°C) compared to the target compound, likely due to increased structural complexity .
Halogen-Substituted Benzamides
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (Glibenclamide)
- Key Differences: Substitutes the 2,2-dimethylpropylamino group with a phenylethyl chain and adds a methoxy group.
- Pharmacological Role : A sulfonylurea used in diabetes management, acting as a potassium channel blocker. The phenylethyl group enhances binding to SUR1 receptors, a target absent in the neopentyl-containing compound .
- Solubility : The methoxy group improves water solubility relative to the chloro-neopentyl combination in the target compound.
2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]benzamide
- Key Differences : Bromo instead of chloro substituent; includes a stereospecific hydroxymethyl group.
- Synthesis: Produced via amino acid reductions, with ¹H NMR data confirming the (1S)-configuration.
Heterocyclic Derivatives
2-Chloro-4-(2,2-dimethylpropyl)pyridine (C₁₀H₁₄ClN)
- Key Differences : Replaces the benzamide core with a pyridine ring, retaining the 2-chloro and 2,2-dimethylpropyl groups.
- Properties : Lower molecular weight (183.68 g/mol) and simpler structure, likely leading to higher volatility. The pyridine ring’s basicity may alter pharmacokinetic profiles compared to the benzamide’s neutral aromatic system .
Comparative Data Table
Preparation Methods
Starting Material: 2-Chloro-4-nitrobenzoic Acid or Derivatives
- 2-Chloro-4-nitrobenzoic acid is a common precursor, which can be selectively reduced or modified to introduce the amine substituent at the 4-position.
- The nitro group can be converted to an amine or serve as a leaving group for substitution reactions.
Activation to Acid Chloride
- The carboxylic acid group is typically converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF.
- This acid chloride intermediate is more reactive and facilitates amide bond formation.
Amide Bond Formation with 2,2-Dimethylpropylamine
- The acid chloride intermediate is reacted with 2,2-dimethylpropylamine (a bulky primary amine) to form the benzamide.
- This reaction is usually carried out in an inert solvent such as dichloromethane or DMF under controlled temperature to avoid side reactions.
- The molar ratio of amine to acid chloride is often maintained slightly in excess to drive the reaction to completion.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride, DMF catalyst | 50–70 | 2–4 | Reflux under inert atmosphere |
| Amide formation | 2,2-Dimethylpropylamine, inert solvent (DMF or DCM) | 0–25 | 1–6 | Slow addition of amine to acid chloride |
| Work-up and purification | Aqueous quench, extraction, recrystallization | Ambient | - | Purify by crystallization or chromatography |
Alternative Synthetic Routes and Improvements
- Catalytic hydrogenation methods to reduce nitro groups to amines prior to amide formation can be employed if starting from nitro-substituted precursors.
- Use of palladium-catalyzed amination reactions (Buchwald-Hartwig type) to directly couple amines with aryl halides has been reported for related benzamide derivatives, enhancing selectivity and yield.
- Solvent choice and reaction temperature optimization significantly affect the yield and purity.
Research Findings and Yield Optimization
- Literature patents (e.g., CN101492387B) describe methods for related benzamide derivatives with high yields (~75% or higher) and low cost by optimizing molar ratios, solvent systems, and reaction temperatures.
- Preferred reaction temperatures for amide formation are typically in the range of 0–25 °C to prevent side reactions and degradation.
- Use of lower alcohol solvents in initial steps (e.g., methylamine reactions) improves solubility and reaction kinetics.
- The molar ratio of amine to acid chloride is critical; a slight excess of amine (1.1:1 to 1.5:1) ensures complete conversion.
Summary Table of Preparation Parameters for this compound
| Parameter | Optimal Range/Value | Impact on Synthesis |
|---|---|---|
| Starting material | 2-Chloro-4-nitrobenzoic acid or acid chloride | Provides site for substitution |
| Acid chloride formation | SOCl₂, DMF catalyst, 50–70 °C, 2–4 h | Activates carboxyl for amide formation |
| Amine used | 2,2-Dimethylpropylamine | Nucleophile for amide bond formation |
| Solvent | Dichloromethane, DMF, or lower alcohols | Influences reaction rate and yield |
| Temperature (amide step) | 0–25 °C | Controls reaction selectivity |
| Reaction time | 1–6 hours | Ensures complete conversion |
| Molar ratio (amine:acid chloride) | 1.1:1 to 1.5:1 | Drives reaction to completion |
| Purification | Crystallization or chromatography | Ensures product purity |
| Yield | Typically 70–80% | Dependent on optimization |
Q & A
Q. How to design a study investigating synergistic effects with existing antibiotics?
- Methodology :
- Checkerboard assay : Combine with β-lactams or fluoroquinolones at sub-MIC concentrations.
- Calculate fractional inhibitory concentration (FIC) indices:
- FIC < 0.5 indicates synergy.
- Validate with in vivo models (e.g., murine infection) if in vitro synergy is observed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
